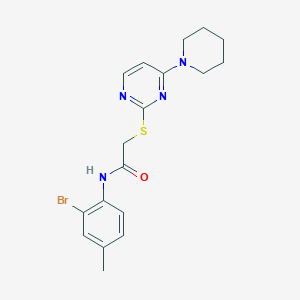![molecular formula C16H17N3O4 B2608073 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1206985-99-0](/img/structure/B2608073.png)
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound featuring a pyrrolidine ring, an oxazole ring, and various functional groups
作用機序
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been used in drug discovery, suggesting that they might interact with various biochemical pathways .
生化学分析
Biochemical Properties
The pyrrolidine ring in N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide plays a significant role in biochemical reactions . The compound’s biochemical properties are influenced by steric factors and the spatial orientation of substituents, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Cellular Effects
Compounds with a similar structure have been shown to have various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
It is known that 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the oxazole ring. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Formation of the Oxazole Ring: This can be synthesized via cyclization reactions involving nitriles and carbonyl compounds, often under dehydrating conditions.
Coupling Reactions: The final step usually involves coupling the pyrrolidine and oxazole intermediates using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrrolidine and oxazole rings can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl groups would yield alcohol derivatives.
科学的研究の応用
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide
- N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
Uniqueness
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-8-12(18-23-10)16(21)17-11-5-6-14(22-2)13(9-11)19-7-3-4-15(19)20/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIYZHBKXKXZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
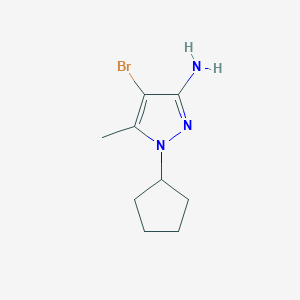

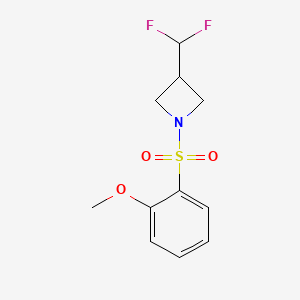
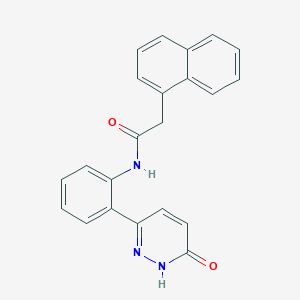
![N-cyclopentyl-1-{[(3-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2607996.png)
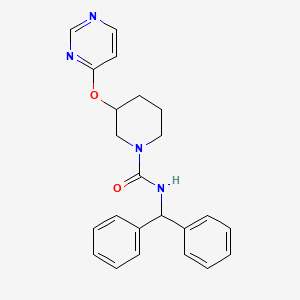

![2-[(4-methoxyphenyl)methanehydrazonoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2607999.png)
![N-(3-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2608001.png)
![5-[(1-Ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]-1,2,5-dithiazepane](/img/structure/B2608003.png)
![[1-(Dimethylamino)cyclopropyl]methanesulfonamide](/img/structure/B2608006.png)
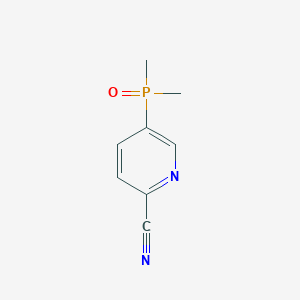
![2-Chloro-N-[[2-(2,2-difluorocyclopropyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2608010.png)
